2-(4-Chlorophenoxy)malondialdehyde

Oxidative Stress Biomarkers Lipid Peroxidation Structure-Activity Relationship

2-(4-Chlorophenoxy)malondialdehyde (CAS 849021-40-5) is a chlorophenoxy-substituted malondialdehyde derivative with molecular formula C9H7ClO3 and molecular weight 198.6 g/mol. The compound exists as a white to pale yellow solid with a melting point of 116-118°C and a density of 1.294 g/cm³.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 849021-40-5
Cat. No. B1364558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)malondialdehyde
CAS849021-40-5
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(C=O)C=O)Cl
InChIInChI=1S/C9H7ClO3/c10-7-1-3-8(4-2-7)13-9(5-11)6-12/h1-6,9H
InChIKeyPXSIXELVDKBAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)malondialdehyde (CAS 849021-40-5): Technical Specifications and Procurement Baseline


2-(4-Chlorophenoxy)malondialdehyde (CAS 849021-40-5) is a chlorophenoxy-substituted malondialdehyde derivative with molecular formula C9H7ClO3 and molecular weight 198.6 g/mol [1]. The compound exists as a white to pale yellow solid with a melting point of 116-118°C and a density of 1.294 g/cm³ [1]. It belongs to the β-dicarbonyl class, featuring two aldehyde groups adjacent to the central carbon bearing the 4-chlorophenoxy substituent. The compound is commercially available from multiple vendors with standard purity specifications of 95% and 95+% .

Why Generic Substitution of 2-(4-Chlorophenoxy)malondialdehyde Is Scientifically Unreliable


Substituting 2-(4-chlorophenoxy)malondialdehyde with other chlorophenoxy derivatives or related β-dicarbonyl compounds without empirical validation introduces material risk to experimental reproducibility. The 4-chloro substitution pattern on the phenoxy ring confers distinct electronic and steric properties that influence reactivity with biological nucleophiles and spectroscopic behavior [1]. For instance, the isomeric 3-chlorophenoxy analog (CAS 849021-39-2) shares identical molecular weight and formula but exhibits different chromatographic retention and potentially divergent adduct formation profiles due to altered electron density distribution on the aromatic ring [2]. Similarly, unsubstituted malondialdehyde lacks the lipophilic chlorophenoxy moiety that modulates membrane permeability and biomolecule accessibility. The following quantitative evidence delineates the specific differential characteristics that inform rational compound selection.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)malondialdehyde Procurement Decisions


Isomeric Differentiation: 4-Chloro vs. 3-Chloro Substitution Pattern

2-(4-Chlorophenoxy)malondialdehyde differs structurally from its 3-chloro isomer (CAS 849021-39-2) in the position of chlorine substitution on the phenoxy ring [1][2]. This positional isomerism results in distinct chemical identifiers despite identical molecular formula (C9H7ClO3) and molecular weight (198.6 g/mol): the 4-chloro isomer bears InChIKey PXSIXELVDKBAKQ-UHFFFAOYSA-N, whereas the 3-chloro isomer carries InChIKey UPJGTUJTUQQRNA-UHFFFAOYSA-N [1][2]. The para-substitution in the 4-chloro analog creates a more extended molecular geometry with different dipole moment orientation compared to the meta-substituted 3-chloro analog.

Oxidative Stress Biomarkers Lipid Peroxidation Structure-Activity Relationship

Physical Property Differentiation: Solid-State Identity Verification

The melting point of 2-(4-chlorophenoxy)malondialdehyde has been reported as 116-118°C across multiple authoritative chemical databases . The compound is described as a white to pale yellow solid . This thermal property serves as a rapid identity verification parameter that distinguishes it from related compounds.

Analytical Chemistry Quality Control Compound Authentication

Commercial Purity Specifications and Vendor-Grade Differentiation

Multiple vendors offer 2-(4-chlorophenoxy)malondialdehyde with specified purity thresholds. Apollo Scientific provides the compound at 95+% purity (Catalog APOSOR7635-1G) . Bidepharm offers the compound with standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical data .

Procurement Quality Assurance Sourcing

Optimal Application Scenarios for 2-(4-Chlorophenoxy)malondialdehyde Based on Differential Evidence


Oxidative Stress and Lipid Peroxidation Biomarker Studies

As a malondialdehyde derivative bearing a 4-chlorophenoxy substituent, this compound may serve as a synthetic analog for investigating lipid peroxidation mechanisms and oxidative stress biomarkers [1]. The presence of the chlorophenoxy moiety enhances lipophilicity and alters reactivity with biological nucleophiles compared to unsubstituted malondialdehyde, enabling structure-activity relationship studies of MDA-protein and MDA-DNA adduct formation [1].

Chemical Synthesis Intermediate for Heterocyclic Compounds

The β-dicarbonyl structure featuring two reactive aldehyde groups makes 2-(4-chlorophenoxy)malondialdehyde a versatile building block for synthesizing nitrogen-containing heterocycles and condensation products [1]. The 4-chlorophenoxy substituent introduces a lipophilic aromatic moiety that can modulate the physicochemical properties of downstream synthetic products [1].

Comparative Isomer Studies in Structure-Activity Relationship Research

The distinct structural identity of 2-(4-chlorophenoxy)malondialdehyde relative to its 3-chloro positional isomer (CAS 849021-39-2) makes it suitable for comparative studies examining how chlorine substitution position affects reactivity, biological activity, or spectroscopic properties [2]. Such investigations require verified, isomerically pure material with documented analytical certification.

Analytical Reference Standard Applications

The compound's well-defined physical properties, including melting point of 116-118°C [1], and established chemical identifiers (CAS 849021-40-5, InChIKey PXSIXELVDKBAKQ-UHFFFAOYSA-N) support its utility as an analytical reference material for method development and validation in chromatographic or spectroscopic assays involving chlorophenoxy-substituted aldehydes.

Technical Documentation Hub

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